molecular formula C6H15O3PS B046640 O,O,O-Triethyl phosphorothioate CAS No. 126-68-1

O,O,O-Triethyl phosphorothioate

Cat. No.: B046640
CAS No.: 126-68-1
M. Wt: 198.22 g/mol
InChI Key: QTPJMTACJMLPLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O,O,O-Triethyl phosphorothioate (CAS 126-68-1) is an organophosphorus compound with the molecular formula C₆H₁₅O₃PS and a molecular weight of 198.22 g/mol . Structurally, it consists of a central phosphorus atom bonded to three ethoxy groups (-OCH₂CH₃) and one sulfur atom, forming a thiophosphate ester. Analytical data from environmental laboratories indicate high recovery rates (mean 92.6–94.2%) in standardized testing protocols, suggesting stability under laboratory conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

O,O,O-Triethyl phosphorothioate can be synthesized through several methods. One common synthetic route involves the reaction of diethyl phosphite with sulfur and triethylamine under microwave irradiation. This method yields triethylammonium O,O’-diethyl thiophosphate, which can be further processed to obtain this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of thiophosphate salts. The process typically includes the reaction of diethyl phosphite with sulfur and a base, such as triethylamine, under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

O,O,O-Triethyl phosphorothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphorothioic acid derivatives, phosphine derivatives, and various substituted phosphorothioates .

Scientific Research Applications

Agricultural Applications

O,O,O-Triethyl phosphorothioate is primarily recognized for its role as a pesticide and insecticide. It is used in the formulation of pest control products due to its effectiveness against various agricultural pests.

Pesticide Formulation

  • Target Pests : Effective against a range of insects, particularly in crops such as citrus fruits, pome fruits, and stone fruits.
  • Usage Patterns :
    • Commonly applied in the U.S., Africa, Japan, Turkey, and Italy.
    • Utilized in livestock treatment for controlling ectoparasites like ticks .

Residue Studies

Research has shown that residues of this compound can persist on treated crops. For example:

  • Citrus Fruits : Average half-life of residues was determined to be approximately 84 days.
  • Grapes : Residues had a half-life of about 45 days.
  • Apples : Showed a half-life of around 56 days .

Analytical Chemistry Applications

This compound is also employed as a reagent in analytical chemistry laboratories.

Reagent for Analytical Standards

  • Used to prepare calibration standards for the detection of organophosphate residues in food and environmental samples.
  • Its chemical properties make it suitable for use in chromatography techniques, where it serves as a standard for quantifying similar compounds .

Safety Measures

  • Use appropriate personal protective equipment (PPE) when handling.
  • Ensure proper ventilation in work areas to minimize inhalation risks.

Case Study 1: Efficacy Against Citrus Pests

A study conducted on the application of this compound on citrus crops demonstrated its effectiveness against common pests like aphids and whiteflies. The results indicated a significant reduction in pest populations within days of application, supporting its use as an effective pesticide.

Case Study 2: Residue Analysis in Grapes

In another study focusing on grape cultivation, researchers monitored the residue levels of this compound post-harvest. The findings revealed that while initial application resulted in high residue levels, they diminished significantly over a period of weeks, highlighting the importance of monitoring for food safety compliance.

Mechanism of Action

O,O,O-Triethyl phosphorothioate exerts its effects primarily through its action as a cholinesterase inhibitor. It binds to the active site of the enzyme cholinesterase, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged stimulation of cholinergic receptors. The molecular targets involved include the cholinesterase enzyme and acetylcholine receptors .

Comparison with Similar Compounds

Structural Analogues: Alkyl Substitution and Functional Group Effects

Trialkyl phosphorothioates and their derivatives exhibit diverse properties based on alkyl chain length, substituent position, and additional functional groups. Key comparisons include:

O,O,O-Trimethyl Phosphorothioate (CAS 152-20-5)

  • Molecular Formula : C₃H₉O₃PS
  • Structural Difference : Methyl (-OCH₃) groups replace ethyl substituents.
  • Properties :

  • Acts as a structural isomer and impurity in technical-grade malathion .
  • Demonstrates antagonistic effects against the delayed toxicity of trialkyl phosphorothioates like TMP (e.g., LD₅₀ of 20 mg/kg in rats) .
  • Oxidizes readily to P=O derivatives under mild conditions (e.g., ozone yields 90.1% purity) .

Chlorpyrifos (O,O-Diethyl O-3,5,6-Trichloropyridin-2-yl Phosphorothioate) Molecular Formula: C₉H₁₁Cl₃NO₃PS Structural Difference: A trichloropyridinyl group replaces one ethoxy group. Properties:

  • High insecticidal activity (LC₅₀ = 1.4 ppm in larvae) due to acetylcholinesterase inhibition .
  • Low water solubility (0.00013 g/100 mL) but high solubility in organic solvents like chloroform .
  • Environmental persistence and neurotoxicity in mammals (oral LD₅₀ = 135 mg/kg in rats) .

Temephos (O,O’-(Thiodi-4,1-phenylene)bis(O,O-Dimethyl Phosphorothioate))

  • Molecular Formula : C₁₆H₂₀O₆P₂S₃
  • Structural Difference : Dimeric structure with two dimethyl phosphorothioate groups linked by a thiodi-phenylene group.
  • Properties :

  • Effective larvicide (LC₅₀ = 1.4 ppm) with prolonged soil persistence .

Toxicity Profiles

  • Trialkyl Phosphorothioates: O,O,O-Trimethyl derivatives exhibit acute toxicity (e.g., LD₅₀ = 20 mg/kg in rats) with delayed neurotoxic effects .
  • Chlorpyrifos :
    • High mammalian toxicity (oral LD₅₀ = 135 mg/kg in rats) and environmental risks due to bioaccumulation .
  • Phosphorothioate Oligonucleotides :
    • Exhibit sequence-dependent cellular uptake and rapid degradation in vitro compared to in vivo systems .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight CAS Number Melting Point (°C) Water Solubility Key Application
O,O,O-Triethyl phosphorothioate C₆H₁₅O₃PS 198.22 126-68-1 Not reported Insoluble (est.) Research, synthesis
O,O,O-Trimethyl phosphorothioate C₃H₉O₃PS 156.14 152-20-5 Not reported Low Malathion impurity
Chlorpyrifos C₉H₁₁Cl₃NO₃PS 350.59 2921-88-2 42–44 0.00013 g/100 mL Insecticide
Temephos C₁₆H₂₀O₆P₂S₃ 466.46 3383-96-8 Not reported Insoluble Larvicide

Table 2: Toxicity and Environmental Data

Compound LD₅₀ (Oral, Rat) Environmental Persistence Key Toxicity Mechanism
This compound Not reported High (stable in labs) Cholinesterase inhibition (est.)
O,O,O-Trimethyl phosphorothioate 20 mg/kg Moderate Neurotoxicant
Chlorpyrifos 135 mg/kg High AChE inhibition, DNA damage
Temephos Not reported High (soil) AChE inhibition

Biological Activity

O,O,O-Triethyl phosphorothioate is an organophosphorus compound primarily used as a pesticide. It is a member of the phosphorothioate family, which are known for their biological activity, particularly as inhibitors of acetylcholinesterase (AChE). This article reviews the biological activity of this compound, focusing on its toxicological effects, metabolic pathways, and interactions with biological systems.

  • Chemical Formula : C9H21O3PS
  • Molecular Weight : 250.31 g/mol
  • CAS Number : 126-68-1

This compound is characterized by its phosphorus atom bonded to three ethyl groups and a thiol group, which contributes to its reactivity and biological activity.

This compound acts primarily as an acetylcholinesterase inhibitor , leading to the accumulation of acetylcholine at synapses. This action disrupts normal neurotransmission, resulting in various physiological effects. The compound's potency as an AChE inhibitor varies based on its structural configuration and environmental conditions.

Toxicological Studies

Research indicates that this compound exhibits significant toxicity in various animal models. Notably:

  • In studies involving rats, it has been shown to increase calcium-independent nitric oxide synthase activity in the lungs, indicating potential implications for respiratory function and vascular regulation .
  • The compound is metabolized by liver enzymes, particularly glutathione S-transferases, suggesting a pathway for detoxification but also highlighting potential mechanisms for toxicity .

Case Studies

  • Acute Toxicity in Rodents : A study demonstrated that exposure to this compound resulted in acute lethality in rats at certain doses. The observed symptoms included respiratory distress and neurological impairments .
  • Chronic Exposure Effects : Long-term exposure studies revealed alterations in enzyme activities related to oxidative stress and detoxification processes in rat models. These findings suggest that chronic exposure could lead to cumulative toxic effects and potential carcinogenic risks .

Metabolism and Residue Analysis

The metabolism of this compound involves hydrolysis and conjugation reactions facilitated by liver enzymes. Residue studies have shown that degradation products can persist in agricultural settings, raising concerns about environmental contamination and food safety.

Compound Metabolite Persistence
This compoundO,O-Diethyl hydrogen phosphorodithioateModerate (days to weeks)
O,S-Sulfide derivativesVarious diethyl phosphorodithioatesLow (hours)

Environmental Impact

This compound has been detected in agricultural runoff, leading to potential ecological consequences. Its persistence in soil and water systems poses risks to non-target organisms, including beneficial insects and aquatic life.

Regulatory Status

Due to its toxicological profile, this compound is subject to stringent regulatory controls in many countries. Monitoring programs are essential to assess its presence in food products and environmental samples.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying O,O,O-Triethyl phosphorothioate in environmental matrices?

  • Methodology : Gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is preferred for precise quantification. Reference standards (e.g., 2,000 µg/mL in methylene chloride) should be used for calibration . For solid matrices, Method 8141 specifies quality control parameters, including mean recovery rates of 79.8% (±13.3%) and control limits of 40–120% .
  • Key Considerations : Matrix effects (e.g., organic content) may influence extraction efficiency. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is recommended for sample cleanup .

Q. What are the optimal storage conditions for this compound to ensure chemical stability?

  • Methodology : Store in airtight containers at approximately 4°C to prevent hydrolysis or oxidation . Stability tests under varying pH and temperature conditions show degradation accelerates above 25°C or in alkaline environments. Use inert solvents (e.g., acetonitrile) for long-term storage .

Q. How can researchers validate the purity of synthesized this compound?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ³¹P) and elemental analysis are critical for structural confirmation. Cross-validate with chromatographic retention times and spectral libraries (e.g., NIST Chemistry WebBook) . Purity thresholds ≥98% are typical for research-grade standards .

Advanced Research Questions

Q. How can contradictory data on this compound’s environmental persistence be resolved?

  • Methodology : Conduct controlled degradation studies under simulated environmental conditions (e.g., UV exposure, microbial activity). For example, high oxidation state molybdenum complexes can catalyze decomposition, providing insights into half-life variability .
  • Variables to Control : pH, organic matter content, and microbial consortia significantly affect degradation rates. Use isotopically labeled analogs (e.g., deuterated derivatives) to track pathways .

Q. What experimental designs are effective for studying the compound’s interaction with soil organic matter?

  • Methodology : Batch sorption experiments using soils with varying organic carbon (OC) content. Measure partition coefficients (Kd) via equilibrium dialysis or centrifugation. Advanced techniques like X-ray photoelectron spectroscopy (XPS) can elucidate binding mechanisms .
  • Data Interpretation : Correlate Kd values with OC% and clay mineralogy. For instance, higher OC% increases sorption capacity, reducing bioavailability .

Q. How to address discrepancies in toxicity assessments across species?

  • Methodology : Comparative toxicokinetic studies using in vitro models (e.g., hepatic microsomes) to assess metabolic activation. For example, cytochrome P450 enzymes convert phosphorothioates to toxic oxons. Quantify metabolites via LC-MS/MS and compare species-specific metabolic rates .
  • Statistical Approach : Apply probabilistic models (e.g., species sensitivity distributions) to account for interspecies variability .

Properties

IUPAC Name

triethoxy(sulfanylidene)-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O3PS/c1-4-7-10(11,8-5-2)9-6-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPJMTACJMLPLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059567
Record name O,O,O-Triethyl phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7059567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126-68-1
Record name O,O′,O′′-Triethyl phosphorothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O,O,O-Triethyl phosphorothioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triethyl thiophosphate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2650
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name O,O,O-Triethyl phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7059567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O,O,O-triethyl phosphorothioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.362
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O,O,O-Triethyl phosphorothioate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QPV9MGL8YC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

DL-Phenylalanine
DL-Phenylalanine
O,O,O-Triethyl phosphorothioate
DL-Phenylalanine
DL-Phenylalanine
O,O,O-Triethyl phosphorothioate
DL-Phenylalanine
DL-Phenylalanine
O,O,O-Triethyl phosphorothioate
DL-Phenylalanine
DL-Phenylalanine
O,O,O-Triethyl phosphorothioate
DL-Phenylalanine
O,O,O-Triethyl phosphorothioate
DL-Phenylalanine
DL-Phenylalanine
O,O,O-Triethyl phosphorothioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.